molecular formula C18H17N3O3 B2552077 3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014026-84-6

3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2552077
CAS No.: 1014026-84-6
M. Wt: 323.352
InChI Key: KFUSWMZOJVQRKF-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole class. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxy, methyl, and phenoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the pyrazole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the phenoxyphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with 4-phenoxyphenyl bromide in the presence of a palladium catalyst.

    Formation of the carboxamide group: The final step involves the reaction of the pyrazole derivative with an appropriate amine, such as methylamine, under dehydrating conditions to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to altered cellular functions.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-1-methyl-N-(4-phenylphenyl)-1H-pyrazole-4-carboxamide: Similar structure but lacks the phenoxy group.

    3-methoxy-1-methyl-N-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: Similar structure but contains a chlorine atom instead of the phenoxy group.

Uniqueness

3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the phenoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can result in different reactivity, binding affinities, and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(4-phenoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-21-12-16(18(20-21)23-2)17(22)19-13-8-10-15(11-9-13)24-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUSWMZOJVQRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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